molecular formula C18H22ClN3O3 B2729692 3-(4-acetyl-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide CAS No. 890597-08-7

3-(4-acetyl-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide

Cat. No. B2729692
CAS RN: 890597-08-7
M. Wt: 363.84
InChI Key: YCECVZKHPCSEEU-UHFFFAOYSA-N
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Description

3-(4-acetyl-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide, also known as CAY10505, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds with complex structures often involves innovative methods that can be applied to various fields, including pharmaceuticals and agrochemicals. For instance, the synthesis of dibenzophospholes and pyrazoline derivatives has been documented, showcasing techniques that could potentially be adapted for synthesizing compounds like 3-(4-acetyl-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methoxyphenyl)butanamide. These methods include regiospecific synthesis and reactions with nucleophiles, providing a foundation for the creation of targeted molecules with desired properties (Cornforth & Robertson, 1987); (Harsanyi & Norris, 1987).

properties

IUPAC Name

3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-10(22-12(3)18(13(4)23)11(2)21-22)8-17(24)20-15-9-14(19)6-7-16(15)25-5/h6-7,9-10H,8H2,1-5H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCECVZKHPCSEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)NC2=C(C=CC(=C2)Cl)OC)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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